molecular formula C9H12N2O B12108271 2-Amino-2-(4-methylphenyl)acetamide

2-Amino-2-(4-methylphenyl)acetamide

Cat. No.: B12108271
M. Wt: 164.20 g/mol
InChI Key: QMVANIBXJYTCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetamide and features an amino group and a methyl-substituted phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methylbenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

2-Amino-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Amino-4-methylphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Amino-2-methylphenyl)acetamide

Comparison: 2-Amino-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

2-Amino-2-(4-methylphenyl)acetamide, also known as a derivative of acetamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and an acetamide functional group, with a methyl substitution on the phenyl ring, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C9H12N2O
  • Structural Features : The compound is characterized by its amino and acetamido groups, which are essential for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.
  • Anticancer Potential : There is emerging evidence supporting the role of this compound in cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting it may act as a cytotoxic agent .
  • Binding Affinity Studies : Interaction studies have shown that this compound can bind effectively to various biological targets, enhancing its profile as a potential drug candidate.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, which warrants further investigation into its mechanism of action.

Anticancer Activity

In a notable case study, this compound was tested against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited IC50 values of approximately 5 μM for HepG2 and 7 μM for MCF7, indicating effective cytotoxicity. Flow cytometry analyses confirmed apoptosis induction in treated cells, with increased levels of pro-apoptotic markers such as Caspase-3 and Caspase-9 .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer ActivityBinding Affinity
This compoundC9H12N2OYesYesHigh
N-(4-Aminophenyl)acetamideC9H12N2OModerateNoModerate
4-MethylacetanilideC9H11NOLowYesLow

The biological activity of this compound is believed to stem from its ability to interact with specific cellular pathways involved in apoptosis and microbial inhibition. The presence of the amino group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity and biological efficacy.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C9H12N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)

InChI Key

QMVANIBXJYTCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.